molecular formula C20H19N3O3 B14869698 3-butyl-2-(furan-2-yl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

3-butyl-2-(furan-2-yl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No.: B14869698
M. Wt: 349.4 g/mol
InChI Key: HICMGDBQZNXJIW-UHFFFAOYSA-N
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Description

3-butyl-2-(furan-2-yl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a complex organic compound that belongs to the class of pyrimidoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-2-(furan-2-yl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-butyl-2-(furan-2-yl)-10-methylpyrimido[4,5(3H,10H)-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

3-butyl-2-(furan-2-yl)-10-methylpyrimido[4,5(3H,10H)-dione has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-butyl-2-(furan-2-yl)-10-methylpyrimido[4,5(3H,10H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(furan-2-yl)[1,3]thiazolo[4,5-b]quinoline
  • 3-(furan-2-yl)-4H-chromen-4-one
  • 5-(4-hydroxy-6-quinazolinyl)furan-2-carbaldehyde

Uniqueness

3-butyl-2-(furan-2-yl)-10-methylpyrimido[4,5(3H,10H)-dione is unique due to its specific structural features, such as the combination of a furan ring and a pyrimidoquinoline core

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

3-butyl-2-(furan-2-yl)-10-methylpyrimido[4,5-b]quinoline-4,5-dione

InChI

InChI=1S/C20H19N3O3/c1-3-4-11-23-18(15-10-7-12-26-15)21-19-16(20(23)25)17(24)13-8-5-6-9-14(13)22(19)2/h5-10,12H,3-4,11H2,1-2H3

InChI Key

HICMGDBQZNXJIW-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC=CO4

Origin of Product

United States

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